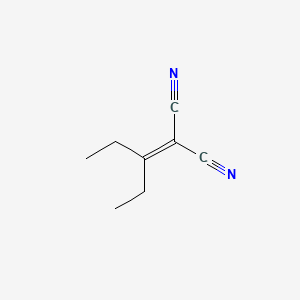
Propanedinitrile, (1-ethylpropylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, (1-ethylpropylidene)-, typically involves the reaction of ethyl (1-ethylpropylidene) cyanoacetate with sodium ethoxide in absolute ethanol. The reaction is carried out in a three-necked flask equipped with a dropping funnel, thermometer, mercury-sealed stirrer, and a condenser protected by a drying tube. The solution is maintained at -5°C using a Dry Ice bath. Methyl iodide is then added rapidly to the mixture, followed by refluxing until the reaction is complete .
Industrial Production Methods
Industrial production methods for propanedinitrile, (1-ethylpropylidene)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, (1-ethylpropylidene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethylpropylidene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, (1-ethylpropylidene)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanedinitrile, (1-ethylpropylidene)-, involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Cyanoacetonitrile: Another nitrile compound with comparable chemical properties.
Dicyanomethane: A related compound with two nitrile groups.
Uniqueness
Propanedinitrile, (1-ethylpropylidene)-, is unique due to the presence of the ethylpropylidene group, which imparts distinct chemical properties and reactivity compared to simpler nitrile compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
10394-95-3 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2-pentan-3-ylidenepropanedinitrile |
InChI |
InChI=1S/C8H10N2/c1-3-7(4-2)8(5-9)6-10/h3-4H2,1-2H3 |
InChI-Schlüssel |
BMGYCEPKMYVARU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C#N)C#N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969636.png)
![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B11969638.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969651.png)
![ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11969668.png)
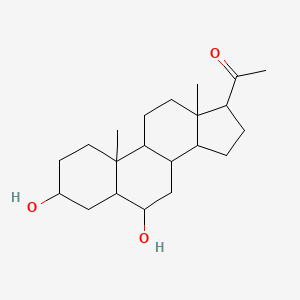

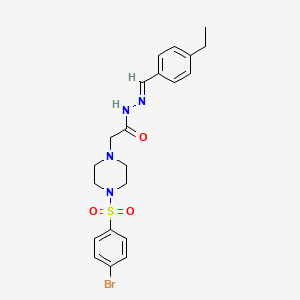
![oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine](/img/structure/B11969684.png)
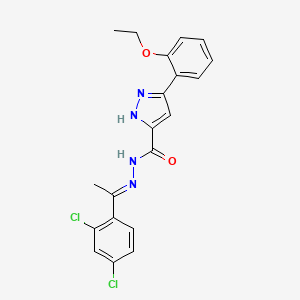

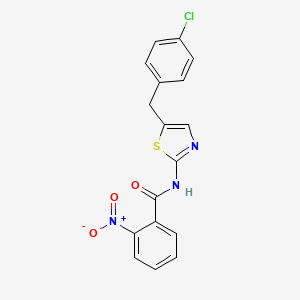
![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11969703.png)
